1-(Oxolan-3-ylmethyl)piperidin-4-amine
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Overview
Description
1-(Oxolan-3-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is also known by its IUPAC name, 1-(tetrahydro-3-furanylmethyl)-4-piperidinamine . This compound is characterized by the presence of a piperidine ring substituted with an oxolan-3-ylmethyl group at the nitrogen atom.
Preparation Methods
The synthesis of 1-(Oxolan-3-ylmethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with oxolan-3-ylmethyl halides under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-(Oxolan-3-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Oxolan-3-ylmethyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly in the context of neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-ylmethyl)piperidin-4-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including alterations in neurotransmitter release and receptor activation .
Comparison with Similar Compounds
1-(Oxolan-3-ylmethyl)piperidin-4-amine can be compared with similar compounds such as:
1-(Tetrahydro-2-furanylmethyl)piperidin-4-amine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-(Oxolan-2-ylmethyl)piperidin-4-amine: Another structurally related compound with the oxolan group attached at a different position.
1-(Tetrahydro-3-furanylmethyl)piperidin-4-amine: This compound shares the same oxolan substitution but differs in the position of the piperidine ring substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-10-1-4-12(5-2-10)7-9-3-6-13-8-9/h9-10H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBTUQJFKGRYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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